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Compound of Interest

Compound Name:
3-Methoxymethoxy-5-

phenylisoxazole

Cat. No.: B8442943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical

research and drug development. This guide provides a comparative framework for the

structural elucidation of 3-Methoxymethoxy-5-phenylisoxazole, a substituted isoxazole

derivative. Due to the absence of published experimental data for this specific molecule, this

guide presents predicted spectroscopic data and compares it with experimental data from

structurally related analogs: 3-methyl-5-phenylisoxazole and 5-(3-methoxyphenyl)-3-

phenylisoxazole.

Predicted vs. Experimental Spectroscopic Data
The following table summarizes the predicted ¹H NMR and ¹³C NMR chemical shifts for 3-
Methoxymethoxy-5-phenylisoxazole alongside the experimental data for the comparator

compounds. Mass spectrometry data is also included to illustrate expected fragmentation

patterns.
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Spectroscopic Data

3-Methoxymethoxy-

5-phenylisoxazole

(Predicted)

3-methyl-5-

phenylisoxazole

(Experimental)[1]

5-(3-

methoxyphenyl)-3-

phenylisoxazole

(Experimental)[1]

¹H NMR (ppm)

Phenyl H's: ~7.4-7.8,

Isoxazole H: ~6.5, -O-

CH₂-O-: ~5.4 (s, 2H), -

O-CH₃: ~3.5 (s, 3H)

Phenyl H's: 7.76-7.70

(m, 2H), 7.46-7.37 (m,

3H), Isoxazole H: 6.33

(s, 1H), -CH₃: 2.33 (s,

3H)

Phenyl H's: 7.89-7.82

(m, 2H), 7.53-7.33 (m,

6H), 7.53-6.97 (m,

1H), Isoxazole H: 6.81

(s, 1H), -OCH₃: 3.86

(s, 3H)

¹³C NMR (ppm)

C=O (isoxazole):

~170, C-phenyl

(isoxazole): ~160,

Phenyl C's: ~125-130,

C-O (isoxazole):

~100, -O-CH₂-O-:

~95, -O-CH₃: ~56

C=O (isoxazole):

169.4, C-phenyl

(isoxazole): 160.2,

Phenyl C's: 129.8,

128.7, 127.4, 125.5,

C-O (isoxazole):

100.0, -CH₃: 11.40

C=O (isoxazole):

170.1, C-phenyl

(isoxazole): 162.8,

Phenyl C's: 159.8,

130.4, 129.9, 129.0,

128.8, 128.5, 126.7,

C-O (isoxazole): 97.6,

Other aromatic C's:

118.2, 116.0, 110.8, -

OCH₃: 55.3

Mass Spec (m/z)
Predicted [M+H]⁺:

206.08

[M+H]⁺ not reported,

M: 159.18[2]

[M+H]⁺ not reported,

M: 251.28

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[3] Ensure the

sample is fully dissolved, using gentle vortexing if necessary.

Instrument Setup:
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Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic

field.[3]

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[3]

Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.

[3]

Data Acquisition:

Acquire a ¹H spectrum. Typically, a small number of scans are sufficient.

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural

abundance of the ¹³C isotope.

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase

correction, and baseline correction.

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent compatible

with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

Instrument Setup:

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled

with a liquid chromatography (LC) system.

Select the appropriate ionization method (e.g., ESI, APCI) to generate charged molecules

or fragments.

Data Acquisition:

Acquire a full scan mass spectrum to determine the molecular weight of the compound.
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Perform fragmentation analysis (MS/MS) on the parent ion to obtain structural information.

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass

and elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry

potassium bromide and pressing it into a transparent disk.[4] Alternatively, Attenuated Total

Reflectance (ATR) can be used by placing the solid directly on the ATR crystal.[4]

For liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl).

Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr

pellet/salt plates.[5]

Place the sample in the spectrometer and record the sample spectrum.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Structural Confirmation Workflow
The following diagram illustrates a typical workflow for the structural confirmation of a novel

compound like 3-Methoxymethoxy-5-phenylisoxazole.
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Structural Confirmation Workflow

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Confirmation

Chemical Synthesis

Purification (e.g., Chromatography)

NMR Spectroscopy (1H, 13C, 2D) Mass Spectrometry (LRMS, HRMS) FTIR Spectroscopy

Spectral Interpretation & Data Comparison

Structure Confirmed

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and structural confirmation of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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